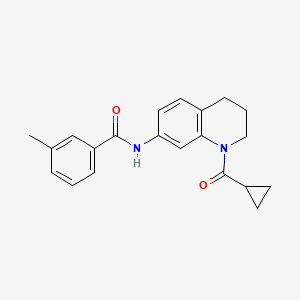

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide

Description

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-14-4-2-5-17(12-14)20(24)22-18-10-9-15-6-3-11-23(19(15)13-18)21(25)16-7-8-16/h2,4-5,9-10,12-13,16H,3,6-8,11H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPSPYNORPHUCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide typically involves multiple steps:

Formation of the Tetrahydroquinoline Moiety: This can be achieved through the hydrogenation of quinoline under specific conditions.

Amide Bond Formation: The final step involves the formation of the amide bond between the tetrahydroquinoline derivative and 3-methylbenzoic acid, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The benzamide group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution typically uses reagents like halogens (for halogenation) or nitrating agents (for nitration).

Major Products

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism by which N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to cell signaling and metabolism. The cyclopropane ring and tetrahydroquinoline moiety may play crucial roles in its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()

- Structural Differences: The target compound incorporates a tetrahydroquinoline-cyclopropanecarbonyl system, while ’s analog has a simpler hydroxy-dimethylethyl amine substituent. Both share the 3-methylbenzamide backbone but differ in steric and electronic profiles due to their substituents.

- The cyclopropane ring in the target compound may enhance metabolic stability compared to the hydroxyalkyl group in ’s analog .

N-[4-(1-Cyclopropanecarbonyltetrahydroquinolin-6-yl)-Thiazol-2-yl]-3-Methoxy-N-Methylbenzamide ()

- Structural Differences :

- The thiazol-2-yl ring in this analog replaces the direct benzamide linkage in the target compound.

- A methoxy group substitutes the 3-methyl group on the benzamide.

- The methoxy group may increase solubility compared to the methyl group, affecting pharmacokinetics .

N-(1-Cyclopropanecarbonyltetrahydroquinolin-7-yl)-N'-(3-Nitrophenyl)Ethanediamide ()

- Structural Differences :

- This compound features an ethanediamide linker and a 3-nitrophenyl group instead of the 3-methylbenzamide.

- Functional Implications :

Agrochemical Benzamide Derivatives ()

- Examples : Flutolanil (3-(1-methylethoxy)phenyl-trifluoromethylbenzamide) and cyprofuram (cyclopropanecarboxamide-chlorophenyl).

- Comparison: The target compound’s tetrahydroquinoline core is absent in these pesticides, which rely on substituted phenyl or triazine groups. The cyclopropane moiety in cyprofuram and the target compound suggests shared strategies to improve stability against enzymatic degradation .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Spectroscopic and Computational Tools

Research Findings and Implications

- Synthetic Flexibility: The target compound’s cyclopropane and tetrahydroquinoline groups offer a balance of rigidity and reactivity, distinguishing it from simpler benzamides .

- Biological Relevance: Structural analogs with nitro () or thiazole () groups highlight how minor modifications can pivot applications from agrochemicals to pharmaceuticals.

- Computational Insights : Tools like QSPR and SHELX enable precise structural comparisons, aiding in the rational design of derivatives with optimized properties .

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C18H24N2O2

- Molecular Weight : 300.39536 g/mol

- IUPAC Name : N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide

- SMILES Notation : CC(C)CC(=O)Nc3ccc2CCCN(C(=O)C1CC1)c2c3

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrahydroquinoline exhibit antimicrobial properties. For instance, compounds structurally related to N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide demonstrated significant activity against various bacterial strains.

Anticancer Potential

Research has shown that compounds containing the tetrahydroquinoline moiety may possess anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. The specific effects of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide on cancer cell lines remain an area for further investigation.

Case Studies

- Antiviral Activity : A study explored the larvicidal activity of compounds similar to N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide against Aedes aegypti larvae. Results indicated significant larvicidal effects with low toxicity to mammalian cells, suggesting potential as a vector control agent without adverse effects on non-target species .

- Neuroprotective Effects : Another study highlighted the neuroprotective effects of tetrahydroquinoline derivatives in models of neurodegeneration. These compounds were found to enhance neuronal survival and reduce oxidative stress markers .

Comparative Biological Activity Table

Q & A

Q. What synthetic routes are commonly employed for the preparation of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide, and what are critical optimization parameters?

The synthesis typically involves multi-step reactions, including cyclopropanecarbonyl group introduction and amide coupling. For example, analogous tetrahydroquinoline derivatives are synthesized via trifluoroacetic anhydride-mediated esterification, cyanidation, and reductive amination (e.g., yields >50% for cyanidation steps) . Critical parameters include reaction temperature control (e.g., 10°C for dichloromethane/water biphasic systems) and stoichiometric ratios of coupling reagents like DBU (1,8-diazabicycloundec-7-ene) for amide bond formation . Optimization may require monitoring intermediates via TLC or HPLC.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- 1H-NMR and ESI-MS : Essential for verifying molecular structure and purity. For example, 1H-NMR can confirm the presence of cyclopropane protons (δ ~1.0–2.0 ppm) and aromatic protons from the benzamide moiety (δ ~7.0–8.5 ppm) .

- X-ray crystallography : Used to resolve stereochemical ambiguities. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are standard tools for analyzing crystal packing and hydrogen-bonding interactions .

Q. What safety precautions are necessary during handling due to its toxicity profile?

The compound exhibits acute oral toxicity (Category 4, H302), skin irritation (H315), and respiratory tract irritation (H335). Lab protocols should include:

- Use of PPE (nitrile gloves, safety goggles).

- Fume hoods for weighing and reactions.

- Emergency measures: Immediate rinsing for eye/skin contact and medical consultation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and what software tools are optimal?

Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) provides bond-length precision to ±0.001 Å and thermal displacement parameters (U values) to assess molecular flexibility . For example, orthorhombic Pbca space group symmetry (as seen in related benzamide derivatives) can confirm non-covalent interactions like π-π stacking . WinGX or Olex2 suites integrate SHELX workflows for structure solution and visualization .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound’s biological activity?

- Analog synthesis : Modify the cyclopropane or benzamide moieties (e.g., fluorination at the 3-methyl position) to assess potency changes.

- Target binding assays : Use surface plasmon resonance (SPR) or ITC to quantify interactions with proteins like WDR5 (a chromatin regulator) .

- Computational docking : Tools like AutoDock Vina can predict binding poses in silico, validated against crystallographic data .

Q. How can environmental persistence or degradation pathways be evaluated for this compound?

- Passive sampling : Deploy polyethylene devices in water systems to measure bioaccumulation potential, as done for structurally similar DEET (N,N-diethyl-3-methylbenzamide) .

- LC-MS/MS analysis : Quantify degradation products (e.g., hydrolyzed tetrahydroquinoline fragments) under UV light or microbial exposure.

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 85% vs. 96%)?

Yield variations may arise from reagent purity, solvent drying, or reaction scaling. For example, DBU-catalyzed amidation at 125°C vs. room temperature can alter kinetics . Systematic DOE (Design of Experiments) testing factors like catalyst loading (0.1–1.0 eq.) and solvent polarity (DMF vs. THF) is recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.